molecular formula C40H30N12O10 B578887 TNBT Diformazan CAS No. 19333-63-2

TNBT Diformazan

Cat. No.: B578887
CAS No.: 19333-63-2
M. Wt: 838.7 g/mol
InChI Key: SDKSRZQMARNUEW-SAORWRKWSA-N
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Description

TNBT Diformazan: is a chemical compound known for its intense color and its use in various biochemical assays. It is derived from the reduction of nitro-blue tetrazolium (NBT) and is often used as a histochemical marker. The compound is characterized by its deep yellow-red color and is commonly used in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TNBT Diformazan typically involves the reduction of nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH. The reaction conditions often include the use of aldehyde-treated tissues, where the catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: TNBT Diformazan primarily undergoes reduction reactions. The reduction of NBT to this compound is facilitated by the presence of reducing agents such as NADPH and S-nitrosothiols .

Common Reagents and Conditions:

    Reducing Agents: NADPH, S-nitrosothiols

    Reaction Conditions: Presence of nitric oxide synthase (NOS), aldehyde-treated tissues

Major Products: The major product of the reduction of NBT is this compound, which is characterized by its deep yellow-red color .

Scientific Research Applications

Chemistry: TNBT Diformazan is used as a chromogenic agent in various chemical assays due to its intense color. It is also used in the study of redox reactions and the behavior of reducing agents .

Biology: In biological research, this compound is used as a histochemical marker to detect the presence of nitric oxide synthase (NOS) in tissues. It is also used in cell viability assays and to study the distribution of S-nitrosothiols in biological tissues .

Medicine: this compound is used in medical research to study the effects of nitric oxide and related compounds in various physiological and pathological processes .

Industry: In industrial applications, this compound is used in the production of dyes and pigments due to its intense color. It is also used in the development of diagnostic assays and biochemical tests .

Mechanism of Action

The mechanism of action of TNBT Diformazan involves its reduction from nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH and S-nitrosothiols. The catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan, which is then visualized as a deep yellow-red color in histochemical assays .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its intense color and its specific use in detecting nitric oxide synthase (NOS) activity in biological tissues. Its ability to form a deep yellow-red color upon reduction makes it a valuable tool in various biochemical and histochemical assays .

Properties

CAS No.

19333-63-2

Molecular Formula

C40H30N12O10

Molecular Weight

838.7 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44?

InChI Key

SDKSRZQMARNUEW-SAORWRKWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-]

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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